molecular formula C32H54Si2 B12518375 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene CAS No. 745048-28-6

1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene

Cat. No.: B12518375
CAS No.: 745048-28-6
M. Wt: 494.9 g/mol
InChI Key: LANBUIJIXJCMAO-UHFFFAOYSA-N
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Description

1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene: is a compound that belongs to the family of diyne derivatives It is characterized by the presence of two trimethylsilylethynyl groups attached to a benzene ring at the 2 and 5 positions, and two octyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene can be synthesized through the reduction of 1,4-bis(trimethylsilylethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . The reaction involves the addition of one Al-H bond to each C-C triple bond, facilitated by di(tert-butyl)aluminium hydride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the reduced and hydroaluminated derivatives of the compound.

Scientific Research Applications

1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene involves its ability to undergo hydroalumination and reduction reactions. The molecular targets and pathways involved include the C-C triple bonds, which react with di(tert-butyl)aluminium hydride and stannous chloride to form the corresponding hydroaluminated and reduced products .

Comparison with Similar Compounds

Uniqueness: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene is unique due to the presence of octyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the synthesis of highly conjugated polymers and oligomers for advanced material applications .

Properties

CAS No.

745048-28-6

Molecular Formula

C32H54Si2

Molecular Weight

494.9 g/mol

IUPAC Name

2-[2,5-dioctyl-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C32H54Si2/c1-9-11-13-15-17-19-21-29-27-32(24-26-34(6,7)8)30(22-20-18-16-14-12-10-2)28-31(29)23-25-33(3,4)5/h27-28H,9-22H2,1-8H3

InChI Key

LANBUIJIXJCMAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCC)C#C[Si](C)(C)C

Origin of Product

United States

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